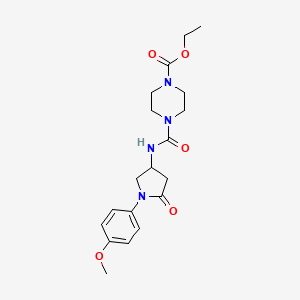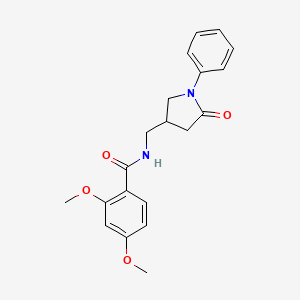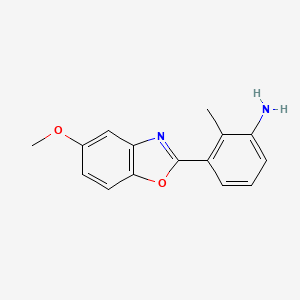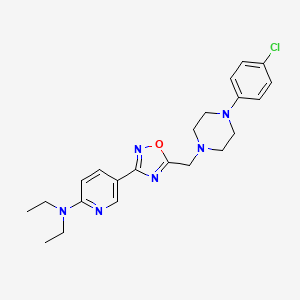
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, is a complex organic molecule that appears to be related to piperidine and piperazine derivatives. These derivatives are known for their various pharmacological activities. For instance, piperidine analogues have been studied for their affinity to the dopamine transporter, which is significant in the context of neurological disorders and drug design . Similarly, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, indicates the relevance of such compounds in medicinal chemistry, particularly as potent gastrointestinal stimulants .
Synthesis Analysis
The synthesis of related compounds involves multiple steps and starting materials. For example, the practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate was achieved from 1-methyl-1,2,3,6-tetrahydropyridine through the formation of a cis-fused oxazolidinopiperidine . This suggests that the synthesis of Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate could also involve multiple steps, including the formation of a piperidine or piperazine ring and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been elucidated through crystallography. EPBA consists of a piperazine ring in a chair conformation and a benzene ring, with dihedral angles indicating the spatial arrangement of these moieties . This information is crucial for understanding the three-dimensional conformation of Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, which is likely to influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate are not detailed in the provided papers, the synthesis and reactivity of structurally similar compounds can offer insights. Piperazine and piperidine rings often undergo reactions such as alkylation, acylation, and substitution, which are fundamental in the synthesis of various pharmaceutical agents . The functional groups present in the compound suggest that it may also undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability. The crystal structure analysis of EPBA provides information on the solid-state conformation, which can be related to its melting point and solubility . The presence of ethoxy and carbonyl groups in the compound suggests that it may have moderate solubility in organic solvents, which is often desirable for pharmaceutical applications.
Applications De Recherche Scientifique
Chemical Synthesis Applications The molecule has been used in the synthesis of a wide range of compounds, demonstrating its versatility in organic chemistry. For instance, it plays a crucial role in the synthesis of new 1,2,4-triazol-3-one derivatives with potential antimicrobial activity. The process involves complex reactions, including the Mannich reaction, showcasing the molecule's utility in creating compounds with significant biological activities (Fandaklı et al., 2012). Similarly, its application extends to the microwave-assisted synthesis of carboxamides, further illustrating its importance in the development of new chemical entities with potential applications in drug discovery and development (Milosevic et al., 2015).
Biological Studies Applications This compound serves as a cornerstone in the development of novel ligands for biological receptors, contributing to the understanding of neurotransmission and offering potential pathways for therapeutic intervention. Research in this area includes the development of radiolabeled antagonists for PET imaging studies, aiming to elucidate the serotonergic neurotransmission mechanisms, which is crucial for diagnosing and treating neuropsychiatric disorders (Plenevaux et al., 2000). Another significant application is in the selective eradication of bacterial persisters, a novel approach to addressing antibiotic resistance. This showcases the compound's potential in developing new antimicrobial strategies, highlighting its importance beyond traditional drug development pathways (Kim et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-3-28-19(26)22-10-8-21(9-11-22)18(25)20-14-12-17(24)23(13-14)15-4-6-16(27-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHJFARLRHRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B2550652.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550655.png)

![N-{4-[(2-cyanobenzyl)oxy]phenyl}acetamide](/img/structure/B2550660.png)
![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)


![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)
![N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)